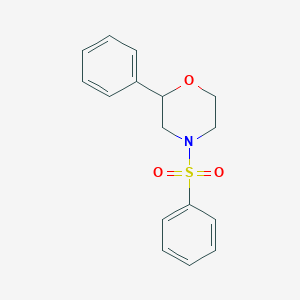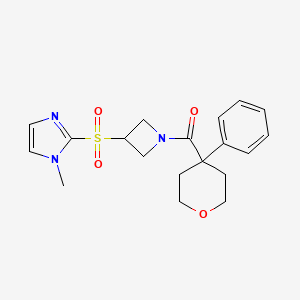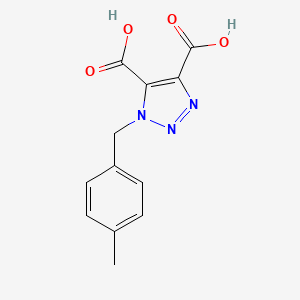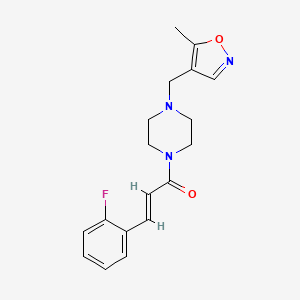
2-(4-(1-甲基-1H-吡唑-3-基)哌啶-1-甲酰)-4H-香豆素-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)-4H-chromen-4-one, also known as P7C3, is a small molecule that has gained attention in the scientific community due to its potential neuroprotective properties. This compound was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of numerous studies investigating its potential therapeutic applications.
科学研究应用
Cancer Treatment
This compound has shown potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC8. HDAC inhibitors are known for their role in cancer therapy, as they can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The inhibition of HDAC8 by this compound could be beneficial in treating various cancers, including T-cell lymphomas and multiple myeloma .
Neurodegenerative Diseases
HDAC inhibitors, including those targeting HDAC8, have been investigated for their neuroprotective effects. This compound could potentially be used to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by modulating gene expression and reducing neuroinflammation .
Inflammatory Disorders
The anti-inflammatory properties of HDAC inhibitors make this compound a candidate for treating inflammatory diseases. By inhibiting HDAC8, it may help reduce the expression of pro-inflammatory cytokines and other inflammatory mediators, providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Diseases
Research has indicated that HDAC inhibitors can have cardioprotective effects. This compound could be explored for its potential to treat cardiovascular diseases by improving heart function, reducing fibrosis, and preventing cardiac hypertrophy .
Metabolic Disorders
HDAC inhibitors have been studied for their role in metabolic regulation. This compound might be useful in treating metabolic disorders such as diabetes and obesity by influencing insulin sensitivity and lipid metabolism .
Infectious Diseases
The modulation of immune responses by HDAC inhibitors suggests that this compound could be effective against certain infectious diseases. By enhancing the host’s immune response, it could help in the treatment of viral and bacterial infections .
Autoimmune Diseases
Autoimmune diseases, characterized by an overactive immune response against the body’s own tissues, could potentially be managed with HDAC inhibitors. This compound may help in modulating immune responses and reducing autoimmune reactions in diseases like lupus and multiple sclerosis .
Epigenetic Research
Beyond therapeutic applications, this compound can be a valuable tool in epigenetic research. By inhibiting HDAC8, researchers can study the role of histone acetylation in gene expression and chromatin structure, advancing our understanding of epigenetic regulation .
属性
IUPAC Name |
2-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(24)18-12-16(23)14-4-2-3-5-17(14)25-18/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXAYWLGYGBGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2819426.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2819427.png)
![N-(3,5-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2819428.png)
![1-Benzyl-3-[(4-chlorophenyl)methylsulfanyl]indole](/img/structure/B2819431.png)

![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)




